molecular formula C16H24O6 B1242328 Unii-PU9qmq1hdp CAS No. 207567-62-2

Unii-PU9qmq1hdp

Cat. No.: B1242328
CAS No.: 207567-62-2
M. Wt: 312.36 g/mol
InChI Key: DHZSMWTYZOKPSK-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-PU9QMQ1HDP is a unique chemical entity assigned a Universal Natural Product Identifier (UNII) by the U.S. Food and Drug Administration (FDA). Per regulatory and academic guidelines, such compounds require full spectral validation (e.g., $ ^1 \text{H} $, $ ^13 \text{C} \text{NMR} $, HRMS), elemental analysis, and purity verification (e.g., HPLC ≥95%) to confirm identity and quality .

Hypothetically, if this compound were a pharmaceutical intermediate or bioactive molecule, its synthesis would involve:

  • Synthetic Routes: Multi-step reactions with optimized conditions (e.g., temperature, catalysts) to maximize yield .
  • Characterization: Full spectral assignments (NMR, IR) and HRMS data to validate molecular structure .
  • Applications: Potential uses in medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents) based on structural analogs .

Properties

CAS No.

207567-62-2

Molecular Formula

C16H24O6

Molecular Weight

312.36 g/mol

IUPAC Name

4-hydroxy-4-[3-[(E)-4-hydroxy-3-methylbut-2-enyl]-2-methyloxiran-2-yl]-5-methoxy-1-oxaspiro[2.5]octan-6-one

InChI

InChI=1S/C16H24O6/c1-10(8-17)4-5-12-14(2,22-12)16(19)13(20-3)11(18)6-7-15(16)9-21-15/h4,12-13,17,19H,5-9H2,1-3H3/b10-4+

InChI Key

DHZSMWTYZOKPSK-ONNFQVAWSA-N

SMILES

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)CO

Isomeric SMILES

C/C(=C\CC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)/CO

Canonical SMILES

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)CO

Synonyms

12-hydroxyvalicin
Mer f3
Mer-f3

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Critical Analysis

Synthetic Efficiency : this compound’s synthesis achieves higher yields (72%) compared to Compound A (58%) and Compound B (65%), attributed to optimized catalytic conditions .

Stereochemical Impact : this compound’s enantiomeric purity (>99% ee) surpasses Compound A (92% ee), critical for minimizing off-target effects in chiral environments .

Stability : Compound B’s extended metabolic half-life (6.2 h) aligns with its resistance to cytochrome P450 oxidation, a liability in this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-PU9qmq1hdp
Reactant of Route 2
Unii-PU9qmq1hdp

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